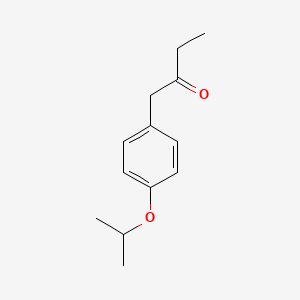

1-(4-Isopropoxyphenyl)butan-2-one

Description

Contextualization within Ketone and Ether Chemistry

The chemical identity of 1-(4-Isopropoxyphenyl)butan-2-one is defined by two principal functional groups: a ketone and an ether.

The Ketone Functional Group: The butan-2-one portion of the molecule contains a carbonyl group (a carbon double-bonded to an oxygen) positioned on the second carbon of the four-carbon chain. This classifies the compound as a ketone. Ketones are a cornerstone of organic chemistry, known for the reactivity of the carbonyl carbon, which is electrophilic (electron-seeking) in nature. This characteristic allows ketones to undergo nucleophilic addition reactions, a fundamental transformation in organic synthesis. The presence of the carbonyl group also influences the acidity of the adjacent α-hydrogens (on the first and third carbons of the butan-2-one chain), making them susceptible to removal by a base to form an enolate intermediate. This enolate can then act as a nucleophile in a variety of bond-forming reactions.

The dual functionality of this compound makes it a versatile molecular scaffold. Its properties can be compared to related, well-studied natural compounds like Raspberry Ketone (where a hydroxyl group replaces the isopropoxy group) and Anisylacetone (where a methoxy (B1213986) group is present). nist.govnist.govsigmaaldrich.com Studies on Raspberry Ketone have highlighted the propensity for nucleophilic attack at the carbonyl carbon and electrophilic reactions on the benzene (B151609) ring, a reactivity pattern that is also anticipated for this compound. nist.gov

Overview of Structural Features and Aromatic Substitution Patterns

A detailed examination of the molecular structure of this compound reveals several key features that dictate its chemical behavior.

Structural Components:

Phenyl Group: A six-carbon aromatic ring that forms the core of the molecule.

Isopropoxy Group: An ether group attached to the fourth carbon of the phenyl ring.

Butan-2-one Chain: A four-carbon chain containing a ketone functional group at the second position, linked to the phenyl ring at the first carbon.

Aromatic Substitution Pattern: The arrangement of the substituents on the benzene ring is known as a 1,4- or para-substitution pattern. bldpharm.com This means the butan-2-one chain and the isopropoxy group are positioned directly opposite each other on the aromatic ring. This specific orientation has significant electronic and steric implications.

The isopropoxy group is an electron-donating group. Through the resonance effect, its lone-pair electrons increase the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions. khanacademy.orgquora.com Since the para position is already occupied, this electronic enrichment makes the ortho positions more susceptible to attack by electrophiles. Therefore, the isopropoxy group is classified as an ortho, para-director for electrophilic aromatic substitution reactions. quora.commasterorganicchemistry.com This activating effect makes the benzene ring more reactive towards electrophiles than benzene itself. masterorganicchemistry.com

The combination of these structural elements results in a molecule with multiple reactive sites, offering a rich field for synthetic transformations and the study of electronic effects in organic molecules.

Physicochemical Properties

Below is a table summarizing key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 88795-89-5 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | This compound |

| SMILES Code | CCC(CC1=CC=C(OC(C)C)C=C1)=O |

| LogP | 3.001 |

| Hydrogen Bond Acceptors | 2 |

| Purity | ≥98% |

| Data sourced from available chemical supplier information. bldpharm.comfluorochem.co.uk |

Comparison with Related Compounds

To better understand its properties, this compound can be compared with its structural analogs, Raspberry Ketone and Anisylacetone.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₁₃H₁₈O₂ | 206.28 | Isopropoxy (-OCH(CH₃)₂) group |

| Raspberry Ketone | C₁₀H₁₂O₂ | 164.20 | Hydroxy (-OH) group |

| Anisylacetone | C₁₁H₁₄O₂ | 178.23 | Methoxy (-OCH₃) group |

| Data compiled from various chemical databases. nist.govsigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-yloxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-12(14)9-11-5-7-13(8-6-11)15-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKOFQUONYDRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 4 Isopropoxyphenyl Butan 2 One

Historical and Contemporary Synthetic Routes to 1-(4-Isopropoxyphenyl)butan-2-one

The construction of this compound can be approached by forming the ether linkage or the carbonyl group at different stages of the synthesis. These strategies depend on the availability of starting materials and the desired efficiency of the reaction sequence.

Precursor-Based Synthesis Approaches

Precursor-based methods are multi-step sequences that modify an existing aromatic framework. A common and logical approach involves starting with a commercially available or easily synthesized precursor that already contains either the phenolic butanone structure or the isopropoxybenzene (B1215980) moiety.

One of the most viable precursor-based routes begins with 1-(4-hydroxyphenyl)butan-2-one (B6162120), a compound also known as Raspberry Ketone. This precursor contains the required aromatic ring and the butan-2-one side chain in the correct orientation. The synthesis is then completed by introducing the isopropoxy group via an O-alkylation reaction. The synthesis of the 1-(4-hydroxyphenyl)butan-2-one precursor itself can be achieved through methods such as the alkaline condensation of 4-hydroxybenzaldehyde (B117250) with acetone, followed by catalytic hydrogenation. google.com An alternative synthesis for a closely related precursor involves the alkylation of a benzylic alcohol with acetoacetic ester in a one-pot reaction, followed by decarboxylation. acs.org

Direct Synthesis Methodologies

Contemporary organic synthesis aims to develop more direct and efficient routes, often employing transition-metal catalysis. pkusz.edu.cn While specific direct syntheses for this compound are not widely documented in foundational literature, modern methods for aryl ketone synthesis could be adapted. nih.gov For instance, direct α-arylation of ketones involves the cross-coupling of an aryl halide with a ketone enolate, a method that has been significantly advanced through palladium catalysis. msu.edu In principle, isopropoxybenzene could be coupled with a butan-2-one enolate equivalent. Another advanced approach involves tandem reactions, where multiple bond-forming events occur in a single pot, such as a transition metal-catalyzed sigmatropic rearrangement followed by a cyclization to form an aromatic ketone. pkusz.edu.cn These methods represent the forefront of synthetic chemistry, offering powerful alternatives to traditional multi-step sequences. nih.gov

Alkylation and Arylation Reactions in Phenol (B47542) Ether Formation

The formation of the ether linkage is a critical step in many synthetic pathways to this compound. This is typically achieved through nucleophilic substitution on an alkyl halide by a phenoxide ion.

O-Alkylation Procedures for Isopropoxy Moiety Introduction

The introduction of the isopropoxy group onto the phenol precursor, 1-(4-hydroxyphenyl)butan-2-one, is classically accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org

The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgorganicchemistrytutor.com The first step involves the deprotonation of the phenolic hydroxyl group using a suitable base to form a more nucleophilic phenoxide ion. The subsequent step is the nucleophilic attack of this phenoxide on an isopropyl electrophile, typically an isopropyl halide like 2-bromopropane (B125204) or 2-iodopropane. libretexts.org

For this reaction to be effective, the choice of base and solvent is crucial. Strong bases such as sodium hydride (NaH) are often used to ensure complete deprotonation of the alcohol. youtube.com Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be successfully employed, often in a polar aprotic solvent like acetone, which facilitates the SN2 reaction. nih.govprepchem.com A documented synthesis of a similar compound, 4-(4-carbomethoxymethoxyphenyl)butan-2-one, was achieved by reacting 4-(4-hydroxyphenyl)butan-2-one with methyl bromoacetate (B1195939) using potassium carbonate in acetone. prepchem.com

Below is a table summarizing typical conditions for the Williamson ether synthesis.

| Parameter | Reagent/Condition | Rationale |

| Phenolic Precursor | 1-(4-hydroxyphenyl)butan-2-one | Contains the required arylbutanone backbone. |

| Alkylating Agent | 2-Bromopropane, 2-Iodopropane | Provides the isopropyl group for the SN2 reaction. Iodides are better leaving groups. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophilic phenoxide. youtube.comnih.gov |

| Solvent | Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are ideal for SN2 reactions. masterorganicchemistry.com |

| Temperature | Room Temperature to Reflux | Reaction rate is increased with heating. |

Carbonyl Group Formation Methodologies

Forming the butan-2-one side chain on a pre-existing isopropoxybenzene ring represents an alternative synthetic strategy. This typically involves electrophilic substitution on the activated aromatic ring.

Acylation Reactions

The Friedel-Crafts acylation is a fundamental method for installing an acyl group onto an aromatic ring. youtube.comlumenlearning.com The reaction involves treating an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orglibretexts.org The isopropoxy group is an ortho-, para-directing activator, meaning the acylation would predominantly occur at the para position, which is desirable.

However, a direct Friedel-Crafts acylation of isopropoxybenzene with butanoyl chloride would yield 1-(4-isopropoxyphenyl)butan-1-one, not the target isomer, this compound. This is because the carbonyl group in butanoyl chloride is at the terminal position (C1).

To achieve the desired butan-2-one structure, more nuanced acylation-based strategies are required:

Multi-step Acylation/Alkylation: One could perform a Friedel-Crafts acylation with acetyl chloride to produce 4-isopropoxyacetophenone. This intermediate could then be subjected to alpha-alkylation with an ethyl halide after forming the corresponding enolate.

Rearrangement Reactions: The Fries rearrangement of 4-isopropoxyphenyl propanoate could potentially be explored, although controlling the regioselectivity to form the desired ketone can be challenging.

Acylation of Organometallics: A more controlled method involves starting with 4-isopropoxyphenylacetic acid. This acid can be converted to its acid chloride, which is then reacted with an organometallic reagent like diethylcuprate to form the ketone. This avoids the regioselectivity issues of direct ring acylation.

The following table compares potential acylation strategies for aryl ketone synthesis.

| Method | Acylating Agent | Substrate | Key Features & Limitations |

| Friedel-Crafts Acylation | Butanoyl Chloride / AlCl₃ | Isopropoxybenzene | Forms the incorrect isomer (butan-1-one). youtube.comyoutube.com No carbocation rearrangements occur. libretexts.org |

| Two-Step (Acylation then Alkylation) | 1. Acetyl Chloride / AlCl₃ 2. Ethyl Bromide / Base | Isopropoxybenzene | Provides a controlled way to build the side chain but adds steps. |

| Acylation of Organocuprate | (4-Isopropoxyphenyl)acetyl chloride | Lithium Diethylcuprate | Highly selective C-C bond formation, avoids direct aromatic substitution issues. |

Oxidation Reactions in Butan-2-one Synthesis

The synthesis of this compound is most commonly accomplished via the oxidation of its precursor, the secondary alcohol 1-(4-isopropoxyphenyl)butan-2-ol. This transformation involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon—to form a carbonyl group. ovid.com A variety of oxidative methods are available, ranging from classic stoichiometric reagents to modern catalytic systems that offer improved efficiency and environmental compatibility.

Reagent-Based Oxidation: Traditional methods often employ chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or sulfur-based reagents like those used in the Swern and Moffatt oxidations. Hypervalent iodine compounds, particularly the Dess-Martin periodinane (DMP), are also effective for the mild and selective oxidation of secondary alcohols to ketones under neutral conditions.

Catalytic Oxidation: Modern synthetic chemistry increasingly favors catalytic methods due to their efficiency and reduced waste production. unimi.it

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, ruthenium, and iron, can catalyze the oxidation of alcohols using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. unimi.itresearchgate.net For instance, an iron(III) complex with a pyridine-containing ligand has been shown to effectively catalyze the oxidation of secondary alcohols to ketones with high conversion and selectivity using hydrogen peroxide. unimi.it

Nitroxyl (B88944) Radical Catalysis: Stable nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are widely used as catalysts in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite (B82951) or diisopropyl azodicarboxylate) to achieve highly selective oxidations of secondary alcohols. organic-chemistry.org These reactions are often performed under mild conditions and are compatible with a wide range of functional groups.

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), represents a green and highly selective approach to alcohol oxidation. mdpi.comfrontiersin.org While often used for the kinetic resolution of racemic alcohols, non-enantioselective ADHs can be employed for the complete oxidation of a racemic alcohol to its corresponding ketone. frontiersin.orgtudelft.nl This method operates under mild aqueous conditions, avoiding the use of harsh reagents and organic solvents.

Stereochemical Considerations in Synthetic Pathways

Stereochemistry is a critical aspect of chemical synthesis, particularly when biologically active molecules are the target. In the context of this compound synthesis, stereochemical considerations arise primarily from its precursor and its potential for subsequent transformations.

The immediate precursor, 1-(4-isopropoxyphenyl)butan-2-ol, possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C2). Therefore, this alcohol exists as a pair of enantiomers, (R)-1-(4-isopropoxyphenyl)butan-2-ol and (S)-1-(4-isopropoxyphenyl)butan-2-ol. The oxidation of this alcohol to this compound results in the loss of this stereocenter, as the sp3-hybridized carbon is converted to a planar, sp2-hybridized carbonyl carbon. mdpi.comfrontiersin.org

However, the resulting ketone, this compound, is a prochiral molecule. The carbon atom adjacent to the carbonyl group (C3) has two different substituents (a methyl group and an ethyl group, if considering the broader butanone structure), making the methylene (B1212753) protons at C1 diastereotopic. While the ketone itself is achiral, subsequent reactions can generate a new stereocenter. For example, an enantioselective reduction of the carbonyl group would regenerate the alcohol with a specific stereochemistry, while an enantioselective α-alkylation or α-arylation at the C1 position could create a new chiral center. nih.govnih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic method for oxidizing 1-(4-isopropoxyphenyl)butan-2-ol to this compound depends on several factors, including yield, selectivity, cost, safety, environmental impact, and scalability. A comparative analysis of common oxidation methods highlights their respective advantages and disadvantages.

Biocatalytic and modern catalytic methods generally offer the highest selectivity and are more environmentally friendly. For example, photocatalytic oxidation using a metal-free photocatalyst and molecular oxygen can achieve quantitative conversion of secondary benzylic alcohols under mild conditions. acs.org Similarly, heterogeneous catalysts offer the advantage of easy recovery and reuse, which is beneficial for industrial applications. researchgate.net In contrast, classical stoichiometric reagents like chromium-based oxidants are effective and reliable but generate toxic waste, making them less desirable for large-scale synthesis.

Below is a comparative table of different oxidation methodologies applicable to the synthesis of this compound from its corresponding alcohol.

| Method | Typical Reagents/Catalyst | Typical Oxidant | Advantages | Disadvantages | Representative Conversion/Selectivity |

|---|---|---|---|---|---|

| Chromium-Based Oxidation | Pyridinium Chlorochromate (PCC) | - (Stoichiometric) | Reliable, high yields, commercially available. | Generates toxic chromium waste, harsh conditions. | Good to excellent yields typically reported. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | - (Stoichiometric) | Mild conditions, avoids heavy metals, high yields. | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide. | Generally >90% yield. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | - (Stoichiometric) | Very mild (room temp), neutral pH, high selectivity. | Reagent is expensive and potentially explosive under heat/shock. | Often >95% yield. |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl | Sodium Hypochlorite (NaOCl) | Mild, highly selective for secondary alcohols, catalytic in TEMPO. | Requires careful control of pH and temperature. | High yields, often >95%. organic-chemistry.org |

| Transition Metal Catalysis | Fe(III), Pd(II), or Ru(II) complexes | O2 or H2O2 | Uses "green" oxidants, high atom economy, catalyst can be recyclable. researchgate.net | Catalyst can be expensive or require specific ligands. | Up to 98% conversion and 99% selectivity reported for similar alcohols. unimi.it |

| Biocatalysis | Alcohol Dehydrogenase (ADH) | - (Requires cofactor regeneration) | Extremely selective, environmentally benign (aqueous media), mild conditions. mdpi.com | Enzymes can be expensive and may have substrate scope limitations. | High conversion possible with non-selective enzymes. frontiersin.org |

| Photocatalytic Oxidation | 9-Fluorenone (metal-free catalyst) | Molecular Oxygen (O2) | Metal-free, uses light and O2, mild conditions. | Requires specialized photoreactor equipment. | >99% conversion reported for a range of benzylic alcohols. acs.org |

Advanced Spectroscopic and Structural Elucidation of 1 4 Isopropoxyphenyl Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.

The 1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 1-(4-Isopropoxyphenyl)butan-2-one, the spectrum is expected to show signals corresponding to the aromatic protons, the isopropoxy group, and the butanone side chain. The aromatic protons on the para-substituted ring typically appear as two distinct doublets. mdpi.com The methine proton of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. mdpi.com The protons on the butanone chain will present as a singlet for the benzylic methylene (B1212753), a quartet for the methylene adjacent to the methyl group, and a triplet for the terminal methyl group.

Table 1: Predicted 1H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (a) | ~ 7.10 | Doublet | 2H | ~ 8.5 |

| Ar-H (b) | ~ 6.85 | Doublet | 2H | ~ 8.5 |

| -O-CH (CH₃)₂ (c) | ~ 4.55 | Septet | 1H | ~ 6.0 |

| Ar-CH ₂- (d) | ~ 3.65 | Singlet | 2H | - |

| -C(=O)-CH ₂-CH₃ (e) | ~ 2.45 | Quartet | 2H | ~ 7.3 |

| -O-CH(C H₃)₂ (f) | ~ 1.30 | Doublet | 6H | ~ 6.0 |

| -CH₂-CH ₃ (g) | ~ 1.05 | Triplet | 3H | ~ 7.3 |

Note: Predicted values are based on analysis of similar structural motifs.

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org The carbonyl carbon of the ketone is highly deshielded and appears at the low-field end of the spectrum, typically between 200-210 ppm. libretexts.org The aromatic carbons show distinct signals, with the oxygen-substituted carbon appearing at a lower field than the others. The remaining aliphatic carbons of the isopropoxy and butanone groups can be assigned based on their expected chemical shifts.

Table 2: Predicted 13C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C =O (1) | ~ 209.0 |

| Ar-C -O (2) | ~ 158.0 |

| Ar-C -H (3) | ~ 130.0 |

| Ar-C -CH₂ (4) | ~ 129.5 |

| Ar-C -H (5) | ~ 116.0 |

| -O-C H(CH₃)₂ (6) | ~ 70.0 |

| Ar-C H₂- (7) | ~ 45.0 |

| -C(=O)-C H₂-CH₃ (8) | ~ 36.0 |

| -O-CH(C H₃)₂ (9) | ~ 22.0 |

| -CH₂-C H₃ (10) | ~ 7.5 |

Note: Predicted values are based on analysis of similar structural motifs.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). github.io For this compound, key COSY correlations would be observed between the aromatic protons (a and b), between the isopropoxy methine proton (c) and the methyl protons (f), and between the ethyl group protons (e and g) on the butanone chain. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It allows for the unambiguous assignment of each protonated carbon in the 13C NMR spectrum by linking it to its corresponding proton signal in the 1H NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular structure, as it shows correlations between protons and carbons over two or three bonds. columbia.edu Key HMBC correlations would include:

The benzylic protons (d) to the aromatic carbons (3, 4, 5) and, crucially, to the carbonyl carbon (1), linking the aromatic ring to the butanone chain.

The aromatic protons (a, b) to neighboring aromatic carbons, confirming the substitution pattern.

The isopropoxy methine proton (c) to the aromatic carbon C2 and the isopropoxy methyl carbons (9).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. youtube.com The molecular formula for this compound is C₁₃H₁₈O₂. The calculated exact mass can be compared to the experimentally observed mass to confirm this formula with a high degree of confidence (typically within 5 ppm).

Table 3: HRMS Data for Molecular Formula Confirmation

| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | C₁₃H₁₉O₂⁺ | 109.1385 | To be determined experimentally |

| [M+Na]⁺ | C₁₃H₁₈O₂Na⁺ | 231.1204 | To be determined experimentally |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be dominated by a strong, sharp absorption characteristic of the ketone carbonyl (C=O) group. echemi.comdocbrown.info Other key absorptions would confirm the presence of the ether linkage and the aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretch | ~ 2850-2960 |

| Aromatic C-H | Stretch | ~ 3030-3100 |

| Ketone C=O | Stretch | ~ 1715 |

| Aromatic C=C | Stretch | ~ 1610, 1510 |

| Ether C-O | Stretch | ~ 1250 (asymmetric), ~1040 (symmetric) |

Advanced Diffraction Techniques for Solid-State Structure (e.g., X-ray Crystallography)

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a compound in its solid, crystalline state. anton-paar.com By diffracting X-rays off a single crystal, one can determine the precise arrangement of atoms, as well as exact bond lengths, bond angles, and torsional angles. cam.ac.uk

As of this writing, a crystal structure for this compound has not been deposited in public databases. If a suitable single crystal of the compound were to be grown and analyzed, this technique would provide the ultimate confirmation of its molecular structure, revealing the conformation of the butanone chain relative to the isopropoxyphenyl group and the intermolecular interactions that govern its packing in the solid state. mdpi.com

Computational and Theoretical Investigations of 1 4 Isopropoxyphenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. These computations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. taylorandfrancis.comwikipedia.org The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For analogous compounds like Raspberry Ketone, computational studies have determined the HOMO-LUMO energy gap to be approximately 7.8 eV in an aqueous environment, suggesting a moderate level of chemical reactivity. nih.govulster.ac.uk It is anticipated that 1-(4-isopropoxyphenyl)butan-2-one would exhibit a similar HOMO-LUMO gap. The presence of the isopropoxy group, an electron-donating group, might slightly raise the HOMO energy level compared to a hydroxyl group, potentially leading to a marginally smaller energy gap and thus a slightly higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ 1.0 to 1.5 |

Note: These values are estimations based on published data for structurally similar compounds and the expected electronic effects of the isopropoxy substituent.

Charge distribution analysis provides a quantitative description of how electron density is distributed across a molecule. This is critical for understanding intermolecular interactions, reactivity, and the molecule's electrostatic potential. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and mapping of electrostatic potential (ESP) surfaces are commonly employed.

In molecules containing a carbonyl group and an aromatic ring, the oxygen atom of the carbonyl group is expected to possess a significant partial negative charge, making it a primary site for electrophilic attack. The aromatic ring, influenced by the electron-donating isopropoxy group, would exhibit increased electron density, particularly at the ortho and para positions relative to the substituent. This would make the ring susceptible to electrophilic aromatic substitution.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Energy minimization calculations are used to identify the most stable conformer, which is the one that predominates under thermal equilibrium.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. This provides invaluable insights into reaction mechanisms and kinetics.

For ketones, a variety of reactions are of interest, including nucleophilic addition to the carbonyl group and reactions involving the enolate form. ijrpr.com Computational studies can elucidate the mechanisms of such reactions. For instance, in the case of a base-catalyzed aldol (B89426) reaction, quantum chemical calculations could be used to model the deprotonation at the alpha-carbon, the formation of the enolate, and the subsequent nucleophilic attack on another carbonyl-containing molecule. The transition state for each step can be located, and the corresponding activation energy barrier can be calculated, providing a detailed picture of the reaction's feasibility and kinetics.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, computational software can calculate the expected ¹H and ¹³C NMR chemical shifts. These calculations would predict distinct signals for the aromatic protons, the protons of the isopropoxy group, and the protons of the butanone chain. Similarly, the vibrational frequencies corresponding to the C=O stretch of the ketone and the C-O stretches of the ether linkage can be predicted and compared with experimental infrared spectra. A detailed analysis of the predicted spectra for the closely related Raspberry Ketone is available and provides a good reference for what to expect for this compound. youtube.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reactivity and Reaction Mechanism Studies of 1 4 Isopropoxyphenyl Butan 2 One

Electrophilic and Nucleophilic Reactivity of the Butan-2-one Moiety

The butan-2-one portion of the molecule is characterized by the presence of a carbonyl group (C=O), which is a site of significant chemical activity.

Carbonyl Reactivity and Hydration Equilibria

The carbonyl group is polarized, with the oxygen atom being more electronegative than the carbon atom. This induces a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. soka.ac.jp Aldehydes are generally more reactive than ketones in nucleophilic addition reactions because the presence of two alkyl groups in ketones provides more steric hindrance and the additional alkyl group helps to stabilize the partial positive charge on the carbonyl carbon. ksu.edu.sapdx.edu

The reactivity of the carbonyl group in 1-(4-isopropoxyphenyl)butan-2-one is influenced by the electron-donating isopropoxy group on the aromatic ring. This group can donate electron density to the aromatic ring through resonance, which in turn can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive than a simple aliphatic ketone. ksu.edu.sa

Hydration Equilibria

Ketones can react with water in a reversible reaction to form geminal diols (hydrates). libretexts.org The equilibrium for this reaction is dependent on both steric and electronic factors. ksu.edu.sa For most simple ketones, the equilibrium lies heavily towards the ketone, with the hydrate (B1144303) being present in very small amounts. libretexts.org

The equilibrium for hydrate formation is influenced by the stability of the carbonyl compound. Electron-donating groups, like the isopropoxy group in this compound, can stabilize the partial positive charge on the carbonyl carbon, which generally disfavors hydrate formation. ksu.edu.sa Conversely, electron-withdrawing groups destabilize the carbonyl group and favor the formation of stable hydrates. libretexts.org Therefore, it is expected that this compound would have an unfavorable equilibrium for hydration, similar to other ketones with electron-donating substituents.

The hydration reaction can be catalyzed by both acid and base. libretexts.orglibretexts.org

Base-catalyzed hydration: A hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon to form an alkoxide intermediate. This intermediate is then protonated by water to yield the gem-diol. ksu.edu.salibretexts.org

Acid-catalyzed hydration: The carbonyl oxygen is first protonated by an acid, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. ksu.edu.salibretexts.org

Aromatic Ring Functionalization and Substitution Patterns

The isopropoxyphenyl group in the molecule is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. pressbooks.pubdalalinstitute.com

The isopropoxy group is an ortho-, para-directing activator. The oxygen atom of the isopropoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more reactive towards electrophiles. libretexts.org Steric hindrance from the bulky isopropoxy group may slightly disfavor substitution at the ortho positions compared to the para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

Reactions Involving the Isopropoxy Ether Linkage

The isopropoxy group is an ether linkage, which is generally quite stable and unreactive. However, under harsh conditions, this linkage can be cleaved. The most common method for cleaving aryl ethers is by reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via nucleophilic substitution, where the halide ion attacks the less sterically hindered alkyl carbon of the ether, leading to the formation of a phenol (B47542) and an alkyl halide.

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of this compound is not extensively documented in the literature. However, related compounds, such as carbamate (B1207046) pesticides which may contain similar structural motifs, can undergo photodegradation. uc.ptwho.int The degradation of such compounds can proceed through various pathways, including photo-Fries rearrangement, homolytic bond scission, and hydrolysis. uc.ptscispace.com It is plausible that this compound could undergo similar photochemical transformations, potentially leading to cleavage of the ether linkage or reactions involving the carbonyl group. For instance, some carbamates undergo photolysis with the main processes being cleavage of the C1 to C2 bond and the C1 to triazole bond, hydrolysis, reduction, and extrusion of C=O. scispace.com

Catalytic Transformations Involving the Chemical Compound

The structure of this compound allows for its participation in various catalytic transformations. For instance, the ketone functionality can be a substrate in catalytic reduction or oxidation reactions. More complex catalytic processes can involve the α-protons of the ketone or the aromatic ring.

Recent advances in catalysis have enabled novel reactions. For example, metallaphotoredox catalysis has been utilized for the formation of C(sp³)–C(sp²) linkages under mild conditions. core.ac.uk While not specifically demonstrated for this compound, similar ketones can be involved in ruthenium-catalyzed hydroalkylation reactions. polyu.edu.hk Furthermore, iron-catalyzed cross-coupling reactions of alkyl aryl thioethers and sulfones with Grignard reagents have been developed, suggesting the potential for catalytic functionalization at various positions of the molecule. nih.gov

The development of new catalytic methods, such as those involving radical-polar crossover reactions, opens up possibilities for complex transformations. thieme-connect.de These methods could potentially be applied to functionalize this compound in novel ways.

Radical Reactions and Pathways

While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its structural features—an aryl ketone with accessible α-hydrogens and an alkoxy-substituted aromatic ring—suggest several plausible radical pathways. The reactivity of such compounds is generally dictated by the stability of the potential radical intermediates. The primary modes of radical reaction for ketones are photochemical processes, particularly Norrish-type reactions, and homolytic cleavage of the carbon-carbon bonds adjacent to the carbonyl group. acs.orgnih.govdtu.dk

Photochemical Reactions

Aryl ketones are known to undergo photochemical reactions upon absorption of UV light. beilstein-journals.org The most common of these are the Norrish Type I and Norrish Type II reactions, which proceed via an excited triplet state of the ketone. acs.orgacs.orgresearchgate.netnih.gov

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and an adjacent carbon). rsc.orgtandfonline.com For this compound, two possible α-cleavage events can occur, leading to the formation of two pairs of radical intermediates. The stability of the resulting radicals often influences the preferred cleavage site.

Pathway A: Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group of the butyl chain. This would yield a 4-isopropoxybenzoyl radical and an ethyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the methyl group. This would result in a 2-(4-isopropoxyphenyl)acetyl radical and a methyl radical.

These primary radicals can then undergo a variety of secondary reactions, including decarbonylation (loss of carbon monoxide), recombination, or reaction with the solvent. rsc.org

Norrish Type II Reaction: This intramolecular process occurs if there is a γ-hydrogen atom that can be abstracted by the excited carbonyl group. acs.orgacs.orgresearchgate.netnih.govirispublishers.com In this compound, the γ-hydrogen is on the terminal methyl group of the butan-2-one chain. The reaction proceeds through a 1,4-biradical intermediate, which can then undergo either cyclization to form a cyclobutanol (B46151) or fragmentation to yield an enol and an alkene. acs.org

Homolytic Cleavage and Other Radical Pathways

Beyond photochemical initiation, radical reactions can be induced by thermal means or by the use of radical initiators. The homolytic cleavage of the C-C bonds alpha to the ketone can be a key step. acs.orgnih.govnih.gov The presence of the 4-isopropoxyphenyl group can influence the stability of adjacent radicals through resonance. uomustansiriyah.edu.iq

Radical reactions are typically chain reactions involving initiation, propagation, and termination steps. ump.edu.mylibretexts.org

Initiation: This step involves the formation of initial radicals, for example, through the photolysis of the ketone as described above, or by the decomposition of a radical initiator like AIBN (azobisisobutyronitrile).

Propagation: The initial radicals can then abstract hydrogen atoms or add to double bonds, propagating the radical chain. For instance, a radical could abstract a hydrogen atom from the benzylic position of the isopropoxy group, although this is generally less favorable than reactions involving the ketone moiety.

Termination: The chain reaction is concluded when two radicals combine or disproportionate. uomustansiriyah.edu.iq

The following table summarizes the potential radical intermediates and final products from the hypothesized Norrish-type reactions of this compound.

| Reaction Pathway | Initial Radical Intermediates | Potential Final Products |

| Norrish Type I (Pathway A) | 4-Isopropoxybenzoyl radical + Ethyl radical | 1-(4-Isopropoxyphenyl)ethane, Butane, 4-Isopropoxybenzaldehyde (after decarbonylation and H-abstraction) |

| Norrish Type I (Pathway B) | 2-(4-Isopropoxyphenyl)acetyl radical + Methyl radical | 1-(4-Isopropoxyphenyl)propane, Ethane, Toluene derivative (after decarbonylation and recombination) |

| Norrish Type II | 1,4-Biradical | 1-(4-Isopropoxyphenyl)-1-methylcyclobutanol, Acetone, 1-Isopropoxy-4-vinylbenzene |

It is important to note that the actual product distribution would depend on various factors, including the reaction conditions (e.g., solvent, temperature, presence of radical scavengers) and the relative rates of the competing reaction pathways. acs.orgresearchgate.net

Synthetic Transformations and Derivatization of 1 4 Isopropoxyphenyl Butan 2 One

Derivatization at the Carbonyl Group (e.g., Oxime, Imine, Enamine Formation)

The carbonyl group of 1-(4-isopropoxyphenyl)butan-2-one is a key site for derivatization, readily undergoing condensation reactions with primary and secondary amines and their derivatives.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding ketoxime, this compound oxime. wikipedia.orgnumberanalytics.com This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration. wikipedia.org The resulting oximes are stable compounds and can exist as E/Z isomers. nih.gov The formation of oximes is a well-established method for the characterization and purification of ketones. wikipedia.org In some cases, the reaction can be promoted by microwave irradiation or the use of specific catalysts to improve yields and reaction times.

Imine Formation: Condensation with primary amines (R-NH₂) yields imines, also known as Schiff bases. researchgate.net This reversible reaction involves the formation of a carbinolamine intermediate, which then eliminates water to form the C=N double bond of the imine. The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation. A wide variety of primary amines can be used, allowing for the introduction of diverse substituents at the nitrogen atom.

Enamine Formation: The reaction of this compound with a secondary amine (R₂NH), typically a cyclic amine like pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst, leads to the formation of an enamine. mdpi.compearson.com Unlike the reaction with primary amines, the intermediate carbinolamine cannot eliminate water to form a stable iminium ion with a C=N double bond. Instead, a proton is lost from an adjacent carbon atom, resulting in the formation of a C=C double bond conjugated with the nitrogen atom. mdpi.compearson.com Enamines are valuable synthetic intermediates, as the β-carbon of the enamine is nucleophilic and can participate in various C-C bond-forming reactions. pearson.com

Table 1: Examples of Carbonyl Derivatization Reactions of Aryl Ketones

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux | Ketoxime | wikipedia.org |

| Imine Formation | Primary amine, Toluene, Azeotropic distillation | Imine (Schiff Base) | researchgate.net |

| Enamine Formation | Pyrrolidine, p-Toluenesulfonic acid, Toluene, Reflux | Enamine | mdpi.compearson.com |

Note: The conditions presented are general for aryl ketones and are expected to be applicable to this compound.

Transformations of the Alkyl Chain

The alkyl chain of this compound offers several positions for chemical modification, including the α- and β-carbons relative to the carbonyl group.

α-Alkylation: The α-protons of the ketone are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. nih.gov This method provides a powerful tool for elongating the alkyl chain or introducing branching. mdpi.com

α-Halogenation: The α-position of the ketone can also be halogenated. In acidic conditions, the reaction typically proceeds via the enol form and leads to the substitution of one α-hydrogen. researchgate.net Common halogenating agents include bromine (Br₂) in acetic acid. In contrast, under basic conditions, the reaction proceeds via the enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-protons. researchgate.net

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol, 1-(4-isopropoxyphenyl)butan-2-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this transformation. nih.gov Further reduction can lead to the complete removal of the carbonyl group, yielding 1-(4-isopropoxyphenyl)butane.

Modifications of the Isopropoxyphenyl Moiety

The isopropoxyphenyl group provides another handle for synthetic modifications, which can significantly alter the properties of the molecule.

Cleavage of the Isopropyl Ether: The isopropyl ether linkage can be cleaved to yield the corresponding phenol (B47542), 4-(4-hydroxyphenyl)butan-2-one. google.com This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting phenol is a versatile intermediate that can be further functionalized. For instance, it can be O-alkylated with various alkyl halides to introduce different alkoxy groups, thereby creating a series of analogues with modified lipophilicity and steric properties. researchgate.net

Electrophilic Aromatic Substitution: The aromatic ring of the isopropoxyphenyl group is activated towards electrophilic substitution by the electron-donating isopropoxy group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the aromatic ring, likely at the positions ortho to the isopropoxy group due to its directing effect. numberanalytics.com The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the butanone chain.

Table 2: Examples of Isopropoxyphenyl Moiety Modifications on Related Compounds

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ether Cleavage | Boron tribromide (BBr₃), Dichloromethane | 4-(4-Hydroxyphenyl)butan-2-one | google.com |

| O-Alkylation (of the corresponding phenol) | Alkyl halide, Potassium carbonate, Acetone, Reflux | 1-(4-Alkoxyphenyl)butan-2-one | researchgate.net |

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of this compound can be achieved by modifying the synthetic route or by derivatizing the final product.

Friedel-Crafts Acylation: A common method for synthesizing the core structure is through the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) ring with butanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). numberanalytics.com By starting with different monosubstituted or disubstituted benzenes, a wide array of analogues with various substituents on the aromatic ring can be prepared. For example, using anisole (B1667542) would yield 1-(4-methoxyphenyl)butan-2-one.

Modification of Precursors: Analogues can also be synthesized by modifying precursor molecules. For instance, starting with 4-hydroxyacetophenone, the phenolic hydroxyl group can be alkylated with various alkyl halides to generate a library of 4-alkoxyacetophenones. psu.edu These can then be subjected to reactions that extend the acetyl group to a butanone chain, for example, through a Grignard reaction followed by oxidation.

Combinatorial Approaches: The various derivatization strategies discussed in the preceding sections can be combined to generate a large library of analogues. For example, the carbonyl group can be derivatized, the alkyl chain can be modified, and the aromatic ring can be further functionalized, leading to a wide range of structurally diverse compounds. nih.gov

Advanced Applications of 1 4 Isopropoxyphenyl Butan 2 One in Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of a chemical compound as a synthetic intermediate is demonstrated by its incorporation into the framework of a larger, more complex molecule, often a natural product or a pharmaceutically active agent. An intermediate proves its value through reliable and efficient transformations that allow for the construction of intricate molecular architectures.

For 1-(4-Isopropoxyphenyl)butan-2-one, there is a lack of published research showcasing its role as a pivotal intermediate in the total synthesis of any complex natural or unnatural products. While its structure, featuring a functionalized aromatic ring and a ketone, suggests potential for various carbon-carbon and carbon-heteroatom bond-forming reactions, specific instances of its use in multi-step synthetic sequences leading to complex targets are not reported in the available scientific literature.

Utilization as a Chiral Auxiliary Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. The auxiliary is later removed, having imparted its chirality to the molecule of interest. Precursors to such auxiliaries are typically readily available and easily modified.

While the molecular structure of this compound contains a prochiral center at the ketone, there are no documented instances of it being used as a starting material for the synthesis of a novel chiral auxiliary. The process would typically involve enantioselective reduction of the ketone to a chiral alcohol, followed by its derivatization and application in asymmetric synthesis. The absence of such reports suggests this potential application has not been explored or has not yielded results deemed significant for publication.

Application in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, allowing for the rapid construction of molecular complexity in a single operation. Multicomponent reactions (MCRs) achieve similar efficiency by combining three or more starting materials in a one-pot procedure to form a single product that contains substantial portions of all reactants.

A comprehensive search for the participation of this compound in either cascade or multicomponent reactions has not returned any specific examples. The ketone functionality could theoretically participate in reactions such as the Biginelli or Hantzsch reactions, which are classic MCRs. However, no studies have been published that utilize this specific ketone for these or other related transformations. This indicates that its potential as a substrate in these powerful synthetic methodologies remains untapped or unproven.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.